4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine
Description
4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine is a piperazine derivative characterized by an ethyl-substituted piperazine ring connected via a 2-ethoxy linker to a phenylamine group. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in interacting with biological targets, including G-protein-coupled receptors and enzymes .
Properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUHNVXMPGTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 4-ethoxyphenylamine with 1-(2-chloroethyl)-4-ethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aromatic ring or the piperazine ring, depending on the reagents used.
Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the aromatic or piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an antagonist or agonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The target compound’s ethoxy linker can be synthesized via nucleophilic substitution, similar to methods for 2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamine (CAS 321602-25-9) .
- Biological Relevance : Ethyl-piperazine derivatives exhibit balanced lipophilicity and basicity, making them suitable for central nervous system (CNS) penetration, whereas polar linkers (e.g., ethoxyacetic acid) limit blood-brain barrier crossing .
- SAR Insights : Bulkier substituents (e.g., methanesulfonyl) reduce off-target interactions but may compromise oral bioavailability .
Biological Activity
The compound 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a piperazine ring and an ethoxy group attached to a phenylamine moiety. The molecular formula is with a molecular weight of approximately 248.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that it may act as a protein kinase inhibitor , modulating pathways involved in cell proliferation and survival.
Key Mechanisms
- Receptor Binding : The compound may bind to specific receptors, altering their activity, which can lead to various biological effects such as enzyme inhibition or receptor signaling modulation.
- Kinase Inhibition : It has been shown to inhibit kinases associated with cancer progression, making it a candidate for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown efficacy against human breast cancer cells with IC50 values indicating potent inhibitory effects .
Table 2: Anticancer Efficacy of Related Compounds
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 5e (related compound) | Breast Cancer | 18 |
| NVP-BGJ398 (FGFR inhibitor) | Bladder Cancer | Not specified |
| Other Piperazine Derivatives | Various Cancers | Varies |
Neuropharmacological Effects
Some studies suggest that derivatives of this compound may also interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Case Studies
- Inhibition of PDGF Receptors : A study highlighted the role of similar compounds in inhibiting platelet-derived growth factor receptors (PDGFR), which are implicated in various malignancies and proliferative disorders .
- Receptor Affinity Studies : Another investigation focused on the affinity of related piperazine compounds for dopamine receptors, showcasing their potential in treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine, and how can computational methods enhance efficiency?
- Methodology : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental validation to predict reaction pathways and optimize conditions. For example, ICReDD’s approach combines computational modeling and information science to reduce trial-and-error experimentation .
- Key Steps :
Use density functional theory (DFT) to model intermediate stability.
Apply high-throughput screening to validate computational predictions.
Refine parameters (e.g., solvent, catalyst) based on feedback loops between simulations and lab data.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) techniques. Cross-reference with established chemical analysis standards for phenyl- and piperazine-derived compounds .
- Critical Parameters :
- NMR: Confirm ethoxy-piperazine linkage via proton integration.
- LC-MS: Detect impurities using reverse-phase columns with UV detection.
Q. What safety protocols are recommended for handling this compound in the lab?
- Guidelines : Use NIOSH-approved P95/P99 respirators for particulate protection and full-body PPE (gloves, lab coats) to minimize dermal exposure. Follow protocols for unstable amines, as reactivity data for similar compounds are limited .
Advanced Research Questions
Q. How can contradictory pharmacological data for piperazine derivatives be resolved?
- Methodology : Use orthogonal assays (e.g., in vitro receptor binding vs. in vivo efficacy studies) to validate target engagement. For instance, highlights the evaluation of N-arylpiperazine analogs via dopamine receptor binding assays and behavioral models .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true biological effects.
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
- Methodology : Leverage molecular dynamics (MD) simulations and transition state analysis to model nucleophilic substitution at the ethoxy-piperazine moiety. emphasizes chemical software for virtual reaction optimization .
- Case Study : Simulate pH-dependent stability using software like Gaussian or ORCA, referencing analogous compounds in .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodology : Use read-across approaches with structurally similar amines (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to infer acute toxicity profiles. Prioritize Ames tests and micronucleus assays for mutagenicity screening .
Experimental Design & Data Analysis
Q. Designing a study to evaluate the compound’s metabolic stability: What in vitro models are most predictive?
- Methodology :
Use human liver microsomes (HLMs) to assess CYP450-mediated degradation.
Compare with hepatocyte models for phase II metabolism (e.g., glucuronidation).
- Reference ’s pharmacokinetic profiling of piperazine-based ligands .
Q. What statistical frameworks are robust for analyzing dose-response variability in cellular assays?
- Methodology : Apply nonlinear regression (e.g., Hill equation) with bootstrapping to quantify EC50 confidence intervals. Tools like GraphPad Prism or R-based drc package are recommended.
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 78% (via ICReDD computational design) | |
| LogP (Predicted) | 2.1 ± 0.3 (ChemAxon) | |
| Respiratory Protection | OV/AG/P99 filters for amine vapors |
Contradiction Management
- Example : Discrepancies in receptor binding affinity across studies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using guidelines from and replicate findings in independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
